molecular formula C12H13NO2 B3054835 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole CAS No. 62119-47-5

2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole

Cat. No.: B3054835
CAS No.: 62119-47-5
M. Wt: 203.24 g/mol
InChI Key: GWRBPJXLXXKTEL-UHFFFAOYSA-N
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Description

2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole is a synthetic organic compound that features an indole core substituted with a 2-methyl group and an oxirane (epoxide) ring attached via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methylation: The 2-position of the indole is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Oxirane Ring: The oxirane ring is introduced by reacting the 4-position of the indole with an epoxide precursor, such as epichlorohydrin, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The oxirane ring can undergo oxidation to form diols.

    Reduction: The indole core can be reduced to form indoline derivatives.

    Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

    Diols: Formed from the oxidation of the oxirane ring.

    Indoline Derivatives: Formed from the reduction of the indole core.

    Functionalized Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to inhibition or modulation of enzyme activity and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

  • 2-methyl-4-(oxiran-2-ylmethoxy)-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
  • Methyl 2-methyl-4-(oxiran-2-ylmethoxy)-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Comparison: 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole is unique due to its indole core, which imparts distinct electronic and steric properties compared to benzothiazine derivatives. The presence of the oxirane ring in both compounds allows for similar reactivity, but the indole core provides additional opportunities for functionalization and interaction with biological targets.

Biological Activity

2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse scientific literature, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole core with an oxirane (epoxide) moiety, which is known to enhance reactivity due to its electrophilic nature. The presence of the methoxy group also contributes to the overall biological activity by influencing the electronic properties of the indole ring.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins. This can inhibit or modulate enzyme activity, impacting various signaling pathways.
  • Cell Cycle Arrest and Apoptosis : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells by down-regulating anti-apoptotic genes like Bcl-2 and up-regulating pro-apoptotic genes such as P53 and Bax .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, potentially making it a candidate for developing new antibiotics.

Anticancer Activity

Several studies have explored the anticancer potential of indole derivatives, including this compound. The ability to induce apoptosis and inhibit tumor growth has been noted, particularly through mechanisms involving DNA fragmentation and disruption of cell cycle progression .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetateStructureAntiviral, Anti-inflammatory
Indomethacin (Methoxy activated indole)StructureAnti-inflammatory

The comparison shows that while this compound is unique due to its specific structural features, it shares biological activities with other methoxy-substituted indoles.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on colon cancer cell lines. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis through molecular docking studies that revealed strong binding affinities with CDK4 enzymes .
  • Antimicrobial Testing : In vitro assays showed that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential as a new antimicrobial agent. Further studies are required to elucidate the precise mechanisms involved in its antimicrobial action.

Properties

IUPAC Name

2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-5-10-11(13-8)3-2-4-12(10)15-7-9-6-14-9/h2-5,9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRBPJXLXXKTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507736
Record name 2-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62119-47-5
Record name 2-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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